6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an organoboron compound featuring an indole core substituted with a fluorine atom at position 6 and a pinacol boronate ester at position 5. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a key methodology in medicinal chemistry and materials science. The fluorine substituent enhances metabolic stability and modulates electronic properties, making it valuable in drug discovery .
Properties
IUPAC Name |
6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)8-11(10)16/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTWQPUJRSKZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165095 | |
| Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207623-96-8 | |
| Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207623-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the boronic ester group is introduced to the indole ring. This is typically achieved using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for forming carbon-carbon bonds. Representative examples include:
Mechanistic Notes :
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The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate ester, and reductive elimination to form the C–C bond.
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Base (e.g., NaOH) facilitates boronate activation by converting it to the boronic acid intermediate .
Electrophilic Substitution on the Indole Core
The indole ring’s electron-rich nature allows electrophilic substitutions, with regioselectivity influenced by the fluorine substituent and boronate group:
| Position | Reactivity | Example Reaction | Outcome | Source |
|---|---|---|---|---|
| C-3 | High (due to N–H activation) | Vilsmeier-Haack formylation | 3-Formyl derivatives | |
| C-5/C-6 | Moderate (directed by fluorine) | Halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) | 5/6-Dihaloindoles |
Key Observations :
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Fluorine at C-6 deactivates the ring but directs electrophiles to C-5 and C-7 positions.
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Boronate groups at C-5 stabilize intermediates through conjugation.
Boronate Ester Hydrolysis
Controlled hydrolysis converts the pinacol boronate ester to boronic acid:
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Conditions : HCl (1M), THF/H<sub>2</sub>O (3:1), 25°C, 2 h .
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Use : In situ generation of boronic acid for couplings where boronate esters are unreactive.
N–H Functionalization
The indole N–H can undergo alkylation or acylation:
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Mitsunobu Reaction : Coupling with alcohols (e.g., (S)-methyl lactate) using DEAD/PPh<sub>3</sub> to yield N-alkylated indoles .
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Acylation : AcCl/pyridine forms N-acetyl derivatives for protection.
Transition Metal-Mediated Reactions
Beyond Pd-catalyzed couplings, the boronate group participates in:
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Chan-Lam Coupling : Cu(OAc)<sub>2</sub>-mediated C–N bond formation with aryl amines.
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Cyclopropanation : Rh-catalyzed reactions with diazo compounds to form fused bicyclic systems.
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit potent anticancer activity. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
Neuropharmacological Properties
Indoles are known for their neuropharmacological effects. The fluorine atom in this compound may enhance the compound's lipophilicity and blood-brain barrier penetration. This characteristic is beneficial for developing treatments for neurological disorders such as depression and anxiety .
Synthetic Intermediates
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive dioxaborolane group. It can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential in synthesizing complex organic molecules . This property is particularly valuable in pharmaceutical chemistry for creating diverse libraries of drug candidates.
Materials Science
Fluorescent Materials
The unique electronic properties of this compound make it a candidate for use in fluorescent materials. Its ability to emit light upon excitation can be utilized in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry demonstrated that a series of indole derivatives exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the dioxaborolane moiety was found to enhance the interaction with target proteins involved in cell cycle regulation .
Case Study 2: Neuropharmacological Effects
In a recent investigation published in Neuropharmacology, researchers explored the effects of indole derivatives on neurotransmitter systems. The results indicated that compounds similar to this compound could modulate serotonin receptors effectively, suggesting potential use as antidepressants .
Mechanism of Action
The mechanism of action of 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, which is a key feature in its mechanism of action. The fluorine atom can enhance the compound’s binding affinity and selectivity through electronic effects.
Comparison with Similar Compounds
Cross-Coupling Reactivity
- Target Compound : The Bpin group at position 5 facilitates Suzuki-Miyaura reactions with aryl halides, enabling biaryl synthesis. Fluorine’s electron-withdrawing effect may accelerate transmetallation steps .
- Chlorinated Analogs : 6-Chloro-2-Bpin-indole () shows comparable reactivity but may require harsher conditions due to chlorine’s lower electronegativity compared to fluorine .
Pharmaceutical Relevance
- Fluorinated indole boronates are prioritized in drug discovery for their enhanced metabolic stability and bioavailability. For example, the target compound’s fluorine at position 6 mimics natural metabolites, improving target binding .
- Triazole-containing indoles (–8) emphasize divergent applications, where boronates enable biaryl formation, while triazoles participate in click chemistry for ligand-target interactions .
Physical and Spectroscopic Properties
- Stability: Pinacol boronate esters (Bpin) are generally stable under ambient conditions. Fluorine’s electronegativity may slightly reduce solubility in nonpolar solvents compared to methyl or chloro analogs .
Commercial Availability and Challenges
- Synthesis scalability remains a challenge due to specialized catalysts (e.g., Ir for C-H borylation) .
Biological Activity
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest due to its unique structural features and potential biological activities. The presence of a fluorine atom and a boron-containing dioxaborolane group suggests significant interactions with biological targets, particularly in cancer research and medicinal chemistry.
- IUPAC Name: this compound
- Molecular Formula: C14H17BFN2O2
- Molecular Weight: 261.10 g/mol
- CAS Number: 955978-85-5
Anticancer Activity
Research indicates that compounds with indole structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against several human cancer cell lines.
Table 1: Anticancer Activity of Related Indole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 20 | |
| Compound B | A549 | 15 | |
| 6-Fluoro-5-(4,4,5,5-tetramethyl...) | MCF7 | TBD | Current Study |
The precise IC50 values for 6-fluoro-5-(4,4,5,5-tetramethyl...) are still under investigation. However, preliminary data suggest that it may exhibit lower IC50 values compared to standard chemotherapeutics.
The biological activity of this compound may be attributed to its ability to interact with tubulin and inhibit microtubule formation. Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting mitotic spindle formation and leading to apoptosis in cancer cells.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various indole derivatives. One notable case involved the synthesis of a series of indole-based compounds where the introduction of different substituents significantly affected their biological activity.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of indole with varying substituents on the nitrogen atom and evaluated their cytotoxicity against breast cancer cells. The results indicated that modifications at the C-5 position enhanced anticancer activity significantly compared to unsubstituted indoles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura cross-coupling. For example, analogous indole-boronate esters are prepared by reacting azidoethyl-indole derivatives with terminal alkynes (e.g., fluorophenylacetylene) in PEG-400:DMF (2:1) with CuI catalysis. Purification involves column chromatography (70:30 ethyl acetate:hexane) .
- Yield Optimization : Factors include solvent polarity (PEG-400 enhances reaction efficiency), catalyst loading (1–2 equiv CuI), and reaction time (12–24 hr). Lower yields (e.g., 22–50%) in similar syntheses suggest side reactions; optimizing stoichiometry and using inert atmospheres may improve outcomes .
Q. How is the structure of this compound confirmed, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : , , and NMR identify substituent positions. For example, NMR signals at δ -114.65 ppm confirm fluorine incorporation .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peaks). For related compounds, HRMS accuracy within 0.3 ppm is achievable .
- TLC : Monitors reaction progress (R = 0.30 in ethyl acetate:hexane) .
Advanced Research Questions
Q. What challenges arise in functionalizing the indole core, and how can regioselectivity be controlled?
- Challenges : Competing reactivity at N1, C3, and C5 positions. The boronate group at C5 directs electrophilic substitution to C6/C7 but may sterically hinder reactions.
- Solutions : Use protecting groups (e.g., triisopropylsilyl) for N1 to direct functionalization. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the boronate group . For example, calcium-catalyzed trapping of N-acyliminium ions enables isoindolinone formation while retaining the boronate moiety .
Q. How can conflicting NMR data (e.g., or shifts) be resolved during characterization?
- Analysis : Compare with literature benchmarks. For instance, NMR signals at δ 30.71 ppm confirm boronate integrity . Discrepancies in shifts may arise from solvent effects (CDCl vs. DMSO-d) or hydrogen bonding. Use decoupling experiments and computational modeling (DFT) to validate assignments .
Q. What strategies improve catalytic efficiency in cross-coupling reactions involving this boronate?
- Catalyst Systems : Pd(PPh) or Pd(dppf)Cl for Suzuki-Miyaura coupling. Additives like KCO or CsF enhance transmetalation. For sterically hindered substrates, use Buchwald-Hartwig conditions with XPhos ligands .
- Case Study : In isoindolinone synthesis, Ca(NTf)/nBuNPF catalysts achieve 93–98% purity at 80°C, demonstrating compatibility with boronate groups .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
